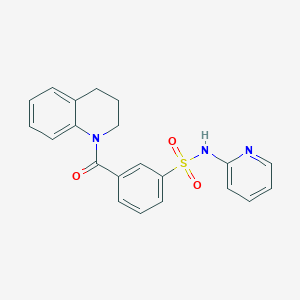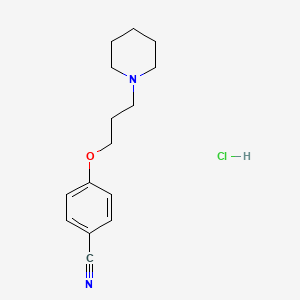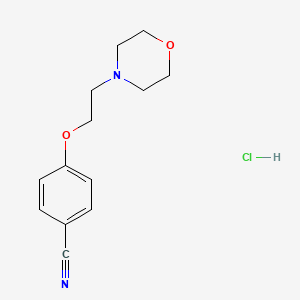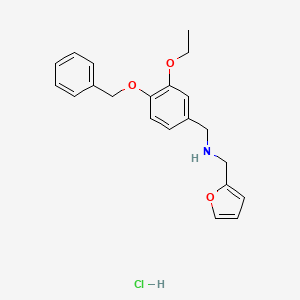![molecular formula C16H24ClNO B4402733 N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4402733.png)
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Overview
Description
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an allyl group, a dimethylphenoxy group, and a prop-2-en-1-amine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-allyl-4,6-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Alkylation Reaction: The phenoxy intermediate is then subjected to an alkylation reaction with 2-chloroethylamine to form the desired amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can undergo reduction reactions to form saturated amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amine: Similar structure but with a chloro group instead of an allyl group.
N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-aminium: Similar structure but with a different aminium group.
Uniqueness
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is unique due to the presence of both allyl and dimethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-5-7-15-12-13(3)11-14(4)16(15)18-10-9-17-8-6-2;/h5-6,11-12,17H,1-2,7-10H2,3-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFAINMUSWYWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)OCCNCC=C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[4-(Benzoylamino)phenyl]-3-(dimethylamino)benzamide](/img/structure/B4402655.png)
![1-[4-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4402657.png)
![N-(3-acetylphenyl)-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4402668.png)
![1-(4-{2-[(2-furylmethyl)amino]ethoxy}-3-methoxyphenyl)ethanone hydrochloride](/img/structure/B4402676.png)
![[2-(2-Piperidin-1-ylethoxy)phenyl]methanol;hydrochloride](/img/structure/B4402682.png)
![1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402692.png)



![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride](/img/structure/B4402718.png)

![1-[3-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4402729.png)
![N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pentanamide](/img/structure/B4402736.png)
